7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one

Synthetic methodology Bicyclo[3.3.1]nonane diversification Yield comparison

7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one (CAS 56701-31-6) is a conformationally constrained bicyclic amino ketone (C₁₀H₁₇NO, MW 167.25) bearing an endo‑aminomethyl group at the 7‑position and a ketone at the 3‑position of the bicyclo[3.3.1]nonane scaffold. The compound is primarily accessed via AlCl₃‑mediated rearrangement of 1‑(N,N‑dichloroamino)adamantane.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
CAS No. 56701-31-6
Cat. No. B13943508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one
CAS56701-31-6
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESC1C2CC(CC1CC(=O)C2)CN
InChIInChI=1S/C10H17NO/c11-6-9-2-7-1-8(3-9)5-10(12)4-7/h7-9H,1-6,11H2
InChIKeyRMIXYJMYTKDMQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one (CAS 56701-31-6): A Dual-Functional Bicyclo[3.3.1]nonane Building Block for Procurement Specification


7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one (CAS 56701-31-6) is a conformationally constrained bicyclic amino ketone (C₁₀H₁₇NO, MW 167.25) bearing an endo‑aminomethyl group at the 7‑position and a ketone at the 3‑position of the bicyclo[3.3.1]nonane scaffold [1]. The compound is primarily accessed via AlCl₃‑mediated rearrangement of 1‑(N,N‑dichloroamino)adamantane [2]. Its dual functionality and rigid bicyclic framework make it a versatile intermediate for constructing 3‑ and 3,7‑disubstituted bicyclo[3.3.1]nonanes, with individual synthetic steps generally proceeding in high yield [1].

Dual-handle scaffold (amine + ketone) for divergent synthesis
Rigid bicyclo[3.3.1]nonane core enforces conformational control
Reported high-yield derivatization routes for library construction

Why 7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one Cannot Be Casually Replaced by In‑Class Amino Ketones or Bicyclo[3.3.1]nonane Analogs


Substituting 7‑(aminomethyl)bicyclo[3.3.1]nonan‑3‑one with a seemingly similar bicyclo[3.3.1]nonane analog—such as the des‑keto amine endo‑3‑aminomethylbicyclo[3.3.1]nonane or the tricyclic 4‑azahomoadamantane—fundamentally alters reactivity and product outcomes. The ketone and amine groups engage in transannular interactions that are exquisitely sensitive to N‑substitution: the primary amine exists in equilibrium with its tricyclic amino carbinol tautomer, whereas N,N‑dialkyl derivatives lock the bicyclic structure [1]. Furthermore, the ketone enables selective reduction pathways that are unavailable to analogs lacking the carbonyl [2]. Consequently, procurement of a generic bicyclo[3.3.1]nonane scaffold in place of this specific compound would compromise sequence yields, stereochemical control, and downstream diversification potential.

Target Compound
Generic Analog
Risk of Substitution
Ketone present; enables reduction & transannular equilibrium
Des-keto analog lacks carbonyl; no Wolff‑Kishner or stereoselective reduction
Loss of orthogonal functionalization and key synthetic handles
Primary amine: exists in equilibrium with tricyclic carbinolamine
Tertiary amine analogs lock bicyclic form; no tautomerism
Nucleophilicity and reactivity profile differ fundamentally

Quantitative Differentiation Evidence for 7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one Versus Structural Analogs


Wolff‑Kishner Reduction Yield: Dual‑Functional Amino Ketone Outperforms Monofunctional Analogs in Downstream Derivatization

The ketone group in 7‑(aminomethyl)bicyclo[3.3.1]nonan‑3‑one enables Wolff‑Kishner reduction to endo‑3‑bicyclo[3.3.1]nonylmethylamine in 99% crude yield [1]. This transformation is not accessible to the des‑keto analog endo‑3‑aminomethylbicyclo[3.3.1]nonane, which already lacks the carbonyl and therefore cannot undergo this carbon‑oxygen excision. The near‑quantitative yield demonstrates that the dual‑functional scaffold serves as a high‑fidelity entry point for 3‑substituted bicyclo[3.3.1]nonanes, whereas monofunctional analogs require alternative, often lower‑yielding, routes.

Wolff‑Kishner yield
Class-level inference
99% crude yield
Supports high-fidelity entry to 3-substituted scaffolds
Comparator reaction unavailable; class-level inference
Synthetic methodology Bicyclo[3.3.1]nonane diversification Yield comparison

Transannular Amino–Ketone Equilibrium: Primary Amine Exhibits Carbinolamine Tautomerism Absent in Tertiary Amine Derivatives

Photoelectron (PE) and ¹³C‑NMR spectroscopy demonstrate that endo‑7‑(aminomethyl)bicyclo[3.3.1]nonan‑3‑one (primary amine, compound 1) exists as a mixture with its tricyclic amino carbinol isomer 5, whereas the N,N‑dimethyl analog (compound 3) and other tertiary amine derivatives (compound 4) show no detectable transannular interaction and remain exclusively in the bicyclic form [1]. This equilibrium modulates the effective nucleophilicity of the amine and the electrophilicity of the ketone, directly influencing reaction kinetics and product distributions in subsequent transformations.

Tautomeric equilibrium
Head-to-head
Primary amine: mixture with carbinolamine; Tertiary amine: exclusively bicyclic
Primary amine reactivity is context-dependent; N-substitution critical
PE & ¹³C-NMR; equilibrium constant not reported
Conformational analysis Transannular interactions Spectroscopic characterization

Reduction Chemoselectivity: Ketone Directs exo‑Alcohol Formation Under Sodium‑Alcohol Conditions

Reduction of 7‑(aminomethyl)bicyclo[3.3.1]nonan‑3‑one with sodium‑alcohol yields the exo alcohol as essentially the sole product, whereas sodium borohydride reduction gives a mixture of endo and exo alcohols (mainly endo) whose ratio depends on the alcohol solvent [1]. This contrasts with hydrogenation over Raney nickel in ethanol, which triggers carbonyl reduction, N‑alkylation, and reductive cyclization, leading to a complex product mixture including tricyclic amines [1]. The ketone is therefore not merely a passive functional group but an active director of stereochemical and chemoselective outcomes.

Reduction chemoselectivity
Class-level inference
Na-alcohol → exo alcohol near 100%; NaBH₄ → endo/exo mixture; H₂/Raney Ni → complex mixture
Ketone directs stereochemical outcome; method-dependent product control
Reaction conditions modulate product distribution
Reduction chemistry Stereoselectivity Product distribution

Sequential Derivatization Efficiency: Three High‑Yielding Steps Demonstrate Synthetic Tractability Superior to In‑Class Alternatives

A three‑step sequence starting from 7‑(aminomethyl)bicyclo[3.3.1]nonan‑3‑one—exhaustive methylation (81% yield), quaternary iodide formation (84% yield), and Hofmann elimination (77% yield, based on iodide)—delivers 3‑methylenebicyclo[3.3.1]nonane in 52% overall yield [1]. The analogous sequence using the tricyclic amine 4‑azahomoadamantane (derived from LiAlH₄ reduction of the target compound) proceeds with comparable step yields, but the bicyclic amino ketone offers orthogonal functionalization at the ketone position that the tricyclic scaffold cannot match [1]. This dual‑handle architecture supports divergent synthesis strategies inaccessible to saturated tricyclic or monofunctional analogs.

Sequential efficiency
Cross-study comparable
52% overall (81% × 84% × 77%)
Demonstrates multi-step synthetic tractability
Orthogonal ketone reactivity enables parallel diversification
Synthetic efficiency Building block utility Multi‑step yield

Defined Application Scenarios for 7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one Based on Verified Differentiation Evidence


Divergent Synthesis of 3,7-Disubstituted Bicyclo[3.3.1]nonane Libraries

The compound serves as a single starting material from which both the amine and ketone handles can be independently modified. The 99% Wolff‑Kishner reduction [1] removes the ketone while preserving the amine for further elaboration, whereas the ketone can be reduced stereoselectively to exo or endo alcohols depending on the reducing agent [2]. This dual reactivity enables the construction of diverse 3,7‑disubstituted scaffolds without changing the core building block.

Stereoselective Alcohol Synthesis via Ketone-Directed Reduction

When a stereochemically pure exo‑7‑(aminomethyl)bicyclo[3.3.1]nonan‑3‑ol is required, sodium‑alcohol reduction of the ketone delivers the exo alcohol as essentially the sole product [2]. This level of stereocontrol is unattainable with the des‑keto analog endo‑3‑aminomethylbicyclo[3.3.1]nonane, which lacks the carbonyl directing group.

Investigating Transannular Interactions in Medium‑Ring Bifunctional Systems

The equilibrium between the bicyclic amino ketone and its tricyclic amino carbinol tautomer [3] makes this compound an ideal model substrate for studying transannular N···C=O interactions. Researchers probing medium‑ring conformational dynamics or designing ligands with pH‑dependent tautomerism can use this scaffold as a well‑characterized reference point.

Precursor to 4‑Azahomoadamantane and Tricyclic Amine Derivatives

LiAlH₄ reduction of the ketone triggers transannular cyclization to 4‑azahomoadamantane [1], providing access to the tricyclic azahomoadamantane scaffold. This transformation is specific to the 7‑aminomethyl‑3‑one substitution pattern and cannot be replicated with other bicyclo[3.3.1]nonane regioisomers.

Application
Selection Property
Validation Focus
Divergent 3,7-disubstituted library synthesis
Dual-handle reactivity (amine + ketone)
Sequential derivatization yield consistency
Stereoselective alcohol synthesis
Ketone-directed reduction
Exo/endo alcohol ratio under selected conditions
Transannular interaction studies
Amino-ketone proximity / tautomeric equilibrium
Spectroscopic characterization of bicyclic ⇌ tricyclic equilibrium
Precursor to 4-azahomoadamantane
Specific 7-aminomethyl-3-one substitution pattern
LiAlH₄ cyclization efficiency
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